2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and an isoindolylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reduction of phthalimide using sodium borohydride in the presence of a suitable solvent like ethanol.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a halogenated benzene derivative.
Formation of the Chlorophenoxy Group: The chlorophenoxy group can be synthesized by reacting 4-chlorophenol with chloroacetyl chloride in the presence of a base like triethylamine.
Final Coupling Reaction: The final step involves coupling the chlorophenoxy group with the isoindoline-phenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar chlorophenoxy functionality.
N-phenylacetamide: Lacks the chlorophenoxy and isoindoline groups but shares the acetamide structure.
2-(1,3-dihydro-2H-isoindol-2-yl)acetic acid: Contains the isoindoline moiety but lacks the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is unique due to its combination of the chlorophenoxy and isoindoline groups, which confer specific chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19ClN2O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(1,3-dihydroisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-18-8-10-21(11-9-18)27-15-22(26)24-19-6-3-7-20(12-19)25-13-16-4-1-2-5-17(16)14-25/h1-12H,13-15H2,(H,24,26) |
InChI Key |
XCDQGGSNGHFSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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